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molecular formula C16H16O3 B3330084 Methyl 2-(3-phenoxyphenyl)propanoate CAS No. 66202-87-7

Methyl 2-(3-phenoxyphenyl)propanoate

Cat. No. B3330084
M. Wt: 256.3 g/mol
InChI Key: FUOQIQZCJJDBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(=O)C(C)(Sc1ccccc1)c1cccc(Oc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:27][CH2:28][OH:29].[c:1]1([S:2][C:8]([C:9](=[O:10])[O:11][CH3:12])([CH3:13])[c:14]2[cH:15][c:16]([O:20][c:21]3[cH:22][cH:23][cH:24][cH:25][cH:26]3)[cH:17][cH:18][cH:19]2)[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[CH:8]([C:9](=[O:10])[O:11][CH3:12])([CH3:13])[c:14]1[cH:15][c:16]([O:20][c:21]2[cH:22][cH:23][cH:24][cH:25][cH:26]2)[cH:17][cH:18][cH:19]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COC(=O)C(C)(Sc1ccccc1)c1cccc(Oc2ccccc2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C(C)(Sc1ccccc1)c1cccc(Oc2ccccc2)c1

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(C)c1cccc(Oc2ccccc2)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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